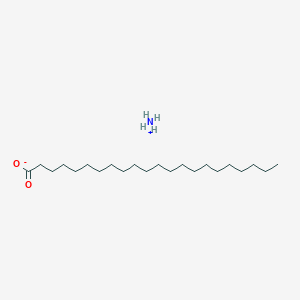
Ammonium docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium docosanoate is a long-chain fatty acid salt that is commonly used in scientific research as a surfactant and emulsifying agent. It is also known as behenic acid ammonium salt or behenyltrimethylammonium hydroxide. This compound has a wide range of applications in various fields of research, including biochemistry, biophysics, and material science.
Mecanismo De Acción
The mechanism of action of ammonium docosanoate is based on its ability to form micelles in aqueous solutions. Micelles are small aggregates of surfactant molecules that form in solution and can solubilize hydrophobic compounds. The formation of micelles by ammonium docosanoate allows it to enhance the solubility of hydrophobic compounds and stabilize emulsions and suspensions.
Efectos Bioquímicos Y Fisiológicos
Ammonium docosanoate is generally considered to be non-toxic and biocompatible. It has been shown to have low toxicity in vitro and in vivo, and is not known to have any significant physiological effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ammonium docosanoate is its ability to enhance the solubility of hydrophobic compounds, making it useful in a wide range of research applications. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of this compound is that it may interfere with some analytical methods, such as mass spectrometry, due to its high surface activity.
Direcciones Futuras
There are many potential future directions for research on ammonium docosanoate. One area of interest is the development of new applications for this compound in drug delivery and other fields. Another potential direction is the investigation of its interactions with biological membranes, which could shed light on its mechanism of action and potential applications in biophysics and biochemistry. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and safety concerns.
Métodos De Síntesis
Ammonium docosanoate can be synthesized through a simple reaction between behenic acid and ammonium hydroxide. The reaction involves the neutralization of behenic acid with ammonium hydroxide to form the ammonium salt. The resulting product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Ammonium docosanoate is widely used in scientific research as a surfactant and emulsifying agent. It is used to stabilize emulsions and suspensions, as well as to enhance the solubility of hydrophobic compounds. This compound is also used in the preparation of liposomes, which are lipid-based vesicles used for drug delivery and other applications.
Propiedades
Número CAS |
14548-84-6 |
|---|---|
Nombre del producto |
Ammonium docosanoate |
Fórmula molecular |
C22H47NO2 |
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
azanium;docosanoate |
InChI |
InChI=1S/C22H44O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);1H3 |
Clave InChI |
VCGNYVLXYFKXCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Otros números CAS |
14548-84-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)




